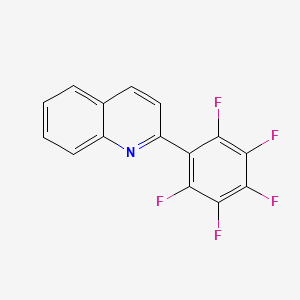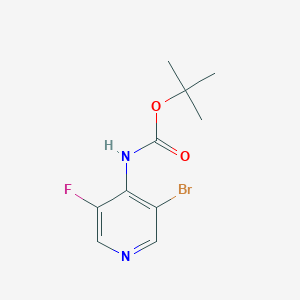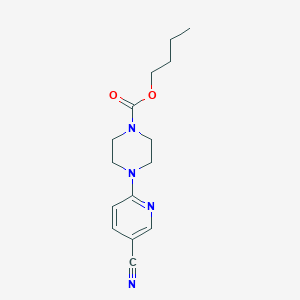![molecular formula C17H28O2Si B11837505 Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- CAS No. 313279-15-1](/img/structure/B11837505.png)
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with a tris(1-methylethyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- typically involves the reaction of benzaldehyde with a suitable silylating agent. One common method is the use of tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-[[[tris(1-methylethyl)silyl]oxy]methyl]benzoic acid.
Reduction: 4-[[[tris(1-methylethyl)silyl]oxy]methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, which lacks the silyl group and has different reactivity and applications.
4-Isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of the silyl group.
4-Methylbenzaldehyde: Another similar compound with a methyl group instead of the silyl group.
Uniqueness
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- is unique due to the presence of the tris(1-methylethyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Propiedades
Número CAS |
313279-15-1 |
|---|---|
Fórmula molecular |
C17H28O2Si |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
4-[tri(propan-2-yl)silyloxymethyl]benzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-16(11-18)8-10-17/h7-11,13-15H,12H2,1-6H3 |
Clave InChI |
XLQZQSKKECIORD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)


![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)

![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)




